
(3-((2-(3-(Benzyloxy)phenyl)-2-oxoethyl)amino)cyclobutyl)methyl benzoate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutyl ring, a benzyloxyphenyl group, and a benzoate moiety. The hydrochloride (HCL) form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the cyclobutyl intermediate with a benzyloxyphenyl derivative, often using a coupling reagent to facilitate the reaction.
Attachment of the Benzoate Moiety: The final step involves esterification, where the benzoate group is introduced to the molecule.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products:
Oxidation Products: Various oxidized derivatives of the benzyloxyphenyl group.
Reduction Products: Alcohol derivatives of the oxoethyl moiety.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound can be used to study the effects of its structural components on biological systems, particularly in receptor binding studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用機序
The mechanism by which ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL exerts its effects involves interactions with specific molecular targets. The benzyloxyphenyl group may interact with aromatic receptors, while the cyclobutyl ring can influence the compound’s overall conformation and binding affinity. The oxoethyl moiety may participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
類似化合物との比較
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Bioplastics: While not structurally similar, bioplastics share the characteristic of being derived from complex organic molecules.
Uniqueness: The uniqueness of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL lies in its combination of a cyclobutyl ring, benzyloxyphenyl group, and benzoate moiety, which together confer distinct chemical and biological properties not found in simpler compounds.
特性
CAS番号 |
1956328-35-0 |
|---|---|
分子式 |
C27H28ClNO4 |
分子量 |
466.0 g/mol |
IUPAC名 |
[3-[[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]amino]cyclobutyl]methyl benzoate;hydrochloride |
InChI |
InChI=1S/C27H27NO4.ClH/c29-26(23-12-7-13-25(16-23)31-18-20-8-3-1-4-9-20)17-28-24-14-21(15-24)19-32-27(30)22-10-5-2-6-11-22;/h1-13,16,21,24,28H,14-15,17-19H2;1H |
InChIキー |
OTVYJWRBZMSSPJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1NCC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)COC(=O)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


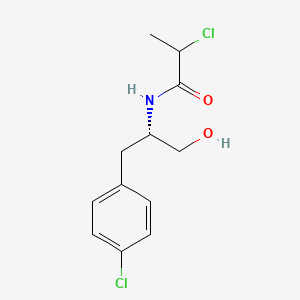
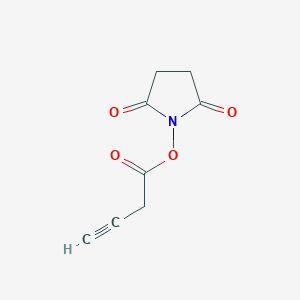
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
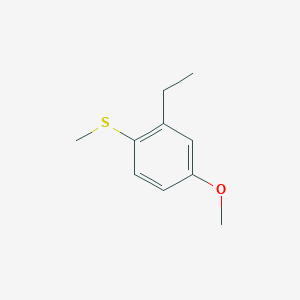
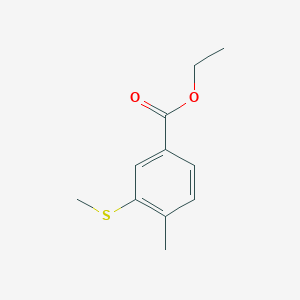
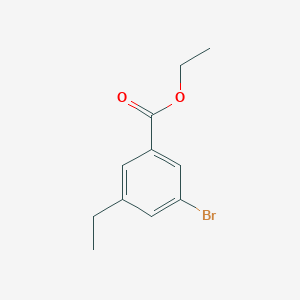
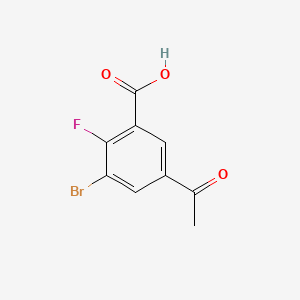
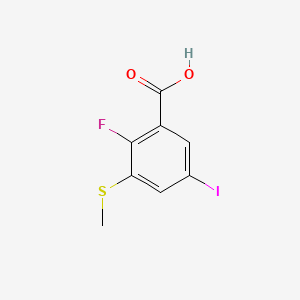
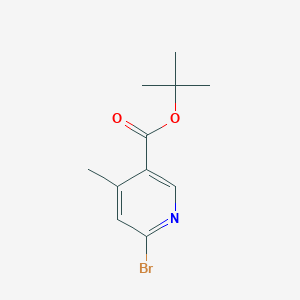
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
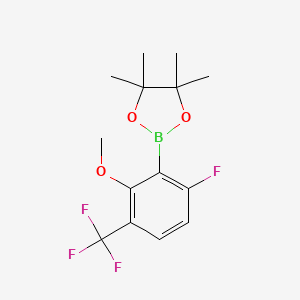

![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)
